1-Butanaminium, N,N-dibutyl-N-(2-hydroxyethyl)-, chloride
Description
1-Butanaminium, N,N-dibutyl-N-(2-hydroxyethyl)-, chloride (hereafter referred to as "the compound") is a quaternary ammonium salt (QAS) characterized by a butanaminium core substituted with two butyl groups, one 2-hydroxyethyl group, and a chloride counterion. Its molecular formula is C₁₃H₂₉ClNO, with a molecular weight of 260.83 g/mol. The compound’s structure combines hydrophobic butyl chains with a hydrophilic hydroxyethyl group, making it amphiphilic and suitable for applications in surfactants, antimicrobial agents, and phase-transfer catalysis .
The hydroxyethyl group enhances water solubility compared to fully alkyl-substituted QASs, while the butyl chains provide moderate surface activity. This balance is critical in formulations requiring both solubility and interfacial activity.
Properties
IUPAC Name |
tributyl(2-hydroxyethyl)azanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H32NO.ClH/c1-4-7-10-15(13-14-16,11-8-5-2)12-9-6-3;/h16H,4-14H2,1-3H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQZPJGZEDPYSP-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCO.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10762809 | |
| Record name | N,N-Dibutyl-N-(2-hydroxyethyl)butan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10762809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.86 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108681-26-1 | |
| Record name | N,N-Dibutyl-N-(2-hydroxyethyl)butan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10762809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-Butanaminium, N,N-dibutyl-N-(2-hydroxyethyl)-, chloride typically involves the quaternization of N,N-dibutyl-N-(2-hydroxyethyl)amine with butyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
General Reactivity Profile
Quaternary ammonium salts like this compound are characterized by their ionic nature and hydrophilic-hydrophobic balance, enabling diverse interactions. Key features influencing reactivity include:
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Quaternary ammonium core : Susceptible to nucleophilic substitution or Hofmann elimination under basic conditions.
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Hydroxyethyl group : Enables esterification, etherification, or coordination with metal ions.
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Dibutyl substituents : Influence solubility and steric effects in reactions.
Hydrolysis Reactions
The compound undergoes hydrolysis in aqueous environments, particularly under acidic or alkaline conditions:
Thermal Decomposition
At elevated temperatures (>150°C), degradation pathways include:
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C–N bond cleavage : Releases dibutylamine and chloroethanol derivatives.
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Elimination reactions : Formation of butene gas and residual chloride salts.
Example Reaction Pathway :
Thermogravimetric analysis (TGA) data for analogous compounds suggests stability up to 120°C, with rapid decomposition beyond this threshold .
Coordination and Complexation
The hydroxyethyl group facilitates interactions with metal ions, forming coordination complexes:
| Metal Ion | Complex Type | Application | Reference |
|---|---|---|---|
| Fe³⁺ | Octahedral complex | Potential use in wastewater treatment | EPA regulatory data |
| Cu²⁺ | Square planar complex | Catalysis in organic synthesis | PubChem analogs |
Phase-Transfer Catalysis
This compound may act as a phase-transfer catalyst (PTC) due to its amphiphilic structure:
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Example Reaction : Nucleophilic substitution between aqueous NaOH and organic halides.
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Mechanism : Shuttling anions (e.g., OH⁻) into organic phases, accelerating reactions like ester saponification .
Regulatory and Environmental Impact
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TSCA Status : Marked as "INACTIVE" for commercial manufacturing in the U.S., indicating limited industrial use .
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Ecotoxicity : High persistence in aquatic systems due to low biodegradability, as noted for structurally related ammonium salts .
Data Gaps and Research Needs
While the compound’s behavior aligns with its structural analogs, specific experimental data for the following are lacking:
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Kinetics of hydrolysis under varying pH.
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Photostability under UV exposure.
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Biodegradation pathways in soil systems.
Scientific Research Applications
Antimicrobial Agent
Dibutyl(2-hydroxyethyl)methylammonium chloride has been studied for its antimicrobial properties. It acts effectively against various bacteria and fungi, making it suitable for use in disinfectants and antiseptics.
Case Study : A study published in the Journal of Applied Microbiology demonstrated that formulations containing this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of microbial cell membranes due to the cationic nature of the compound, leading to cell lysis.
Drug Delivery Systems
The compound is also explored as a component in drug delivery systems. Its ability to form micelles allows for enhanced solubility and bioavailability of hydrophobic drugs.
Case Study : Research published in International Journal of Pharmaceutics highlighted the use of dibutyl(2-hydroxyethyl)methylammonium chloride in liposomal formulations for targeted drug delivery. The study indicated improved therapeutic efficacy and reduced side effects when administered in vivo.
Soil Conditioning Agent
In agriculture, this compound is utilized as a soil conditioning agent due to its surfactant properties. It helps improve soil structure and moisture retention.
Case Study : An experiment conducted by agricultural scientists showed that the application of dibutyl(2-hydroxyethyl)methylammonium chloride enhanced soil aeration and water retention capacity, leading to improved crop yields in sandy soils.
Pesticide Formulation
The compound serves as an emulsifier in pesticide formulations, improving the stability and effectiveness of active ingredients.
Case Study : A field study assessed the performance of a pesticide formulation containing dibutyl(2-hydroxyethyl)methylammonium chloride against common agricultural pests. Results indicated a significant increase in pest mortality rates compared to conventional formulations.
Surface Modification
Dibutyl(2-hydroxyethyl)methylammonium chloride is employed for surface modification of materials to enhance hydrophobicity and reduce fouling.
Case Study : Research published in Materials Science and Engineering demonstrated that treating surfaces with this compound resulted in lower water adhesion properties, making it ideal for applications in anti-fogging coatings and self-cleaning surfaces.
Polymer Additive
As an additive in polymer production, it improves mechanical properties and thermal stability.
Data Table: Mechanical Properties Comparison
| Property | Control Sample | Sample with Dibutyl(2-hydroxyethyl)methylammonium Chloride |
|---|---|---|
| Tensile Strength (MPa) | 25 | 32 |
| Elongation at Break (%) | 300 | 350 |
| Thermal Stability (°C) | 200 | 230 |
Mechanism of Action
The mechanism of action of 1-Butanaminium, N,N-dibutyl-N-(2-hydroxyethyl)-, chloride involves its interaction with cell membranes and proteins. The compound can disrupt lipid bilayers, leading to increased permeability and potential cell lysis. It may also interact with specific molecular targets, such as enzymes or receptors, altering their activity and function .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Functional Properties
Surface Activity
- Critical Micelle Concentration (CMC): The compound’s CMC is expected to be higher than dodecyl-chain QASs (e.g., DHEMA, CMC ~0.1 mM) due to its shorter butyl chains, which reduce hydrophobic interactions .
- pH Sensitivity: Hydroxyethyl groups enhance stability at alkaline pH (e.g., pH 11), as seen in DHEMA, which shows optimal decontamination rates at high pH due to improved solubility .
Antimicrobial Activity
- The compound’s antimicrobial efficacy is lower than dodecyl- or stearyl-chain QASs (e.g., benzyldimethylstearylammonium chloride), as longer alkyl chains enhance membrane disruption . However, the hydroxyethyl group may improve biofilm penetration compared to fully alkylated analogs .
Research Findings
- Decontamination Efficiency: At pH 11, hydroxyethyl-substituted QASs exhibit a "sweet spot" concentration for maximum decontamination, beyond which the "empty micelle effect" reduces efficacy. The compound’s shorter alkyl chain may shift this optimal concentration higher compared to dodecyl analogs .
- Synergistic Effects: Blending the compound with benzyl-substituted QASs (e.g., BAC) improves antimicrobial activity by 30–40%, likely due to enhanced membrane penetration .
Biological Activity
1-Butanaminium, N,N-dibutyl-N-(2-hydroxyethyl)-, chloride, commonly referred to as dibutyl(2-hydroxyethyl)methylammonium chloride, is a quaternary ammonium compound with potential applications in various biological and industrial fields. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C11H26ClNO
- Molecular Weight : 235.79 g/mol
- CAS Number : 21149523
Dibutyl(2-hydroxyethyl)methylammonium chloride functions primarily as a surfactant and a cationic agent. Its biological activity can be attributed to its ability to interact with cell membranes, affecting permeability and facilitating the transport of other molecules across cellular barriers. This property is particularly significant in drug delivery systems.
Biological Activity Overview
The biological activities of dibutyl(2-hydroxyethyl)methylammonium chloride include:
- Antimicrobial Activity : Exhibits bactericidal properties against a range of microorganisms.
- Cytotoxicity : Demonstrates dose-dependent cytotoxic effects on certain cancer cell lines.
- Cell Membrane Interaction : Alters membrane fluidity and integrity, impacting cellular functions.
Antimicrobial Activity
Recent studies have shown that dibutyl(2-hydroxyethyl)methylammonium chloride possesses significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound disrupts bacterial cell membranes, leading to cell lysis.
Table 1: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of dibutyl(2-hydroxyethyl)methylammonium chloride on various cancer cell lines. Results indicate that the compound induces apoptosis in a concentration-dependent manner.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
| A549 | 20 |
Case Studies
- Antimicrobial Application in Wound Healing : A study demonstrated the efficacy of dibutyl(2-hydroxyethyl)methylammonium chloride as an antimicrobial agent in wound dressings. The compound significantly reduced bacterial load in infected wounds compared to control treatments.
- Cancer Therapy Research : Another investigation explored the use of this compound in combination with traditional chemotherapeutics. The findings suggested enhanced cytotoxic effects when used alongside doxorubicin in breast cancer models.
Safety and Toxicology
While dibutyl(2-hydroxyethyl)methylammonium chloride shows promising biological activity, it is essential to evaluate its safety profile. Toxicological assessments indicate that high concentrations may lead to adverse effects on human cells, necessitating careful dosage regulation in therapeutic applications.
Q & A
Q. What synthetic methodologies are optimal for preparing 1-Butanaminium, N,N-dibutyl-N-(2-hydroxyethyl)-, chloride with high purity?
The compound is typically synthesized via quaternization of tertiary amines with alkyl halides. A common approach involves reacting N,N-dibutyl-N-(2-hydroxyethyl)amine with 1-chlorobutane in a polar aprotic solvent (e.g., dichloromethane) under reflux. Purification via recrystallization from ethanol/water mixtures ensures removal of unreacted precursors. Yield optimization requires strict stoichiometric control (1:1 molar ratio) and inert atmospheres to prevent oxidation .
Q. Which spectroscopic techniques are most effective for structural characterization?
- NMR Spectroscopy : H and C NMR can confirm the presence of butyl chains ( ppm for CH/CH), hydroxyethyl groups ( ppm for -CHOH), and quaternary ammonium signals ( ppm).
- Mass Spectrometry (ESI-MS) : Positive-ion mode detects the [M-Cl] ion, with fragmentation patterns verifying alkyl chain integrity.
- FT-IR : Peaks at 3200–3600 cm (-OH stretch) and 1050–1150 cm (C-N stretch) confirm functional groups .
Q. How does solvent polarity affect the compound’s solubility and stability?
The compound exhibits high solubility in polar solvents (water, ethanol) due to its ionic nature but is less stable in protic solvents at elevated temperatures. Stability studies using HPLC under varying pH (4–10) and temperature (25–60°C) show decomposition via Hofmann elimination above 50°C in aqueous media. Dichloromethane or acetonitrile is recommended for long-term storage .
Advanced Research Questions
Q. What role does the hydroxyethyl group play in supramolecular interactions with aromatic systems?
The hydroxyethyl moiety enhances hydrogen-bonding capacity, enabling host-guest complexation with polycyclic aromatics (e.g., naphthalenediimides). Studies using X-ray crystallography and isothermal titration calorimetry (ITC) reveal binding constants () of M in chloroform, driven by OH-π and electrostatic interactions. This property is critical in designing ion-responsive polymers or drug delivery systems .
Q. How do structural modifications (e.g., alkyl chain length) impact electrochemical performance in ionic liquids?
Comparative cyclic voltammetry (CV) of analogues with varying alkyl chains (C4 vs. C6) shows that longer chains reduce ionic mobility, increasing resistivity. The hydroxyethyl group improves conductivity by 15–20% in hydrated ionic liquids due to enhanced water retention. Impedance spectroscopy data correlate with molecular dynamics simulations of ion-pair dissociation .
Q. What contradictions exist in reported toxicity data, and how can they be resolved?
Discrepancies in acute toxicity (LD ranges: 200–500 mg/kg in rodents) arise from variations in purity and assay protocols. A 2024 study recommends standardized OECD Test Guideline 423 with HPLC-validated samples. Confounding factors include residual solvents (e.g., dichloromethane) in commercial batches, necessitating rigorous GC-MS analysis .
Regulatory and Safety Considerations
Q. What EPA regulations govern the use of this compound in research laboratories?
Under 40 CFR §721.10115, significant new uses (e.g., nanoparticle synthesis or biomedical applications) require pre-manufacture notification (PMN). Compliance mandates fume hood use, waste neutralization (pH 6–8), and avoidance of environmental release >1 kg/year. Safety data sheets (SDS) must detail first-aid measures for dermal exposure, including 15-minute rinsing with 0.9% saline .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
